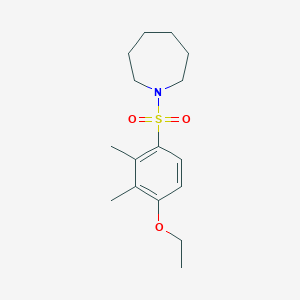![molecular formula C15H19ClN2O3S B245404 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245404.png)
2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether, also known as CEP, is a chemical compound that has been widely used in scientific research for its various applications. This compound is a potent inhibitor of the enzyme HSP90, which is involved in the folding and stabilization of many proteins in the cell.
Wirkmechanismus
The mechanism of action of 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether involves the inhibition of the HSP90 enzyme, which is involved in the folding and stabilization of many proteins in the cell. HSP90 inhibition by 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether can lead to the degradation of many oncogenic proteins, which can result in the inhibition of tumor growth. 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether has been shown to induce apoptosis in cancer cells, and it has been suggested as a potential therapeutic agent for cancer treatment.
Biochemical and physiological effects:
2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and it has been suggested as a potential therapeutic agent for cancer treatment. 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether has also been shown to inhibit the growth of various cancer cell lines, and it has been suggested as a potential chemotherapeutic agent. Additionally, 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether has been shown to have anti-inflammatory effects, and it has been suggested as a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether has several advantages and limitations for lab experiments. One of the main advantages of 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether is its potent inhibitory activity against the HSP90 enzyme. This makes it a valuable tool for studying the role of HSP90 in various biological processes, including cancer development. Additionally, 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether has been shown to have potent anti-tumor activity in various cancer cell lines, which makes it a potential therapeutic agent for cancer treatment.
However, there are also some limitations to the use of 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether in lab experiments. One of the main limitations is its potential toxicity, which can limit its use in vivo. Additionally, 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether. One of the main directions is the development of more potent and selective inhibitors of the HSP90 enzyme. Additionally, there is a need for more studies to investigate the potential therapeutic applications of 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether in cancer treatment and inflammatory diseases. Furthermore, it is important to investigate the potential toxicity of 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether and its off-target effects in vivo, in order to determine its safety and efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether involves several steps, starting from the reaction of 2-chloro-5-nitrobenzenesulfonic acid with ethyl 2-oxopropylate to form 2-chloro-5-(ethoxycarbonyl)benzenesulfonic acid. The next step involves the reaction of this compound with 2-ethyl-4-methylimidazole to form 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]benzoic acid. Finally, the propyl ether derivative of this compound is synthesized by the reaction of 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]benzoic acid with propyl alcohol in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether has been widely used in scientific research for its various applications. One of the main applications of 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether is as a potent inhibitor of the HSP90 enzyme. HSP90 is involved in the folding and stabilization of many proteins in the cell, and its inhibition by 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether can lead to the degradation of many oncogenic proteins. 2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether has been shown to have potent anti-tumor activity in various cancer cell lines, and it has been suggested as a potential therapeutic agent for cancer treatment.
Eigenschaften
Molekularformel |
C15H19ClN2O3S |
|---|---|
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
1-(4-chloro-3-propoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole |
InChI |
InChI=1S/C15H19ClN2O3S/c1-4-8-21-14-9-12(6-7-13(14)16)22(19,20)18-10-11(3)17-15(18)5-2/h6-7,9-10H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
CUFWLSSRPKUJSP-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=C(N=C2CC)C)Cl |
Kanonische SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=C(N=C2CC)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245321.png)



![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245405.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245406.png)

![Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245425.png)
![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245436.png)
![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245437.png)


